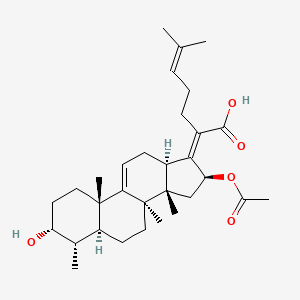

9,11-Anhydro Fusidic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDRQJDRPAHDF-KRMCRKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3(C(=CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)[C@]2(CC[C@H]1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74048-41-2 | |

| Record name | 9,11-Anhydrofusidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZD6436JQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9,11-Anhydro Fusidic Acid

This guide provides a comprehensive technical overview of 9,11-Anhydro Fusidic Acid, a critical impurity and degradation product of the antibiotic Fusidic Acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, formation pathways, analytical characterization, and its significance in pharmaceutical quality control.

Introduction: The Significance of a Degradation Product

Fusidic acid is a bacteriostatic steroidal antibiotic derived from the fungus Fusidium coccineum.[1][2][3] It inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome, making it effective primarily against Gram-positive bacteria like Staphylococcus aureus.[4][5] In the context of pharmaceutical manufacturing and stability testing, the purity of an active pharmaceutical ingredient (API) is paramount. This compound, also known as Fusidic Acid EP Impurity L, is a prominent degradation product formed through the dehydration of the parent molecule.[2][6][7] Its presence in a drug product can indicate instability and potentially impact efficacy and safety. Therefore, understanding its properties and having robust analytical methods for its detection and quantification are crucial for ensuring the quality of fusidic acid formulations.[8]

Physicochemical Profile

This compound is characterized by the presence of a double bond between carbons 9 and 11, resulting from the elimination of the hydroxyl group at the C-11 position of fusidic acid. This structural change modifies its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₅ | [6][9] |

| Molecular Weight | 498.7 g/mol | [6][9] |

| Exact Mass | 498.33452456 Da | [6] |

| CAS Number | 74048-41-2 | [6][7] |

| XLogP3 | 6.1 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| IUPAC Name | (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | [6] |

Formation Pathway: Dehydration Under Stress

This compound is not typically synthesized intentionally but is formed when fusidic acid is subjected to stress conditions, particularly acidic environments or high temperatures. The formation is a classic dehydration reaction.

Causality of Formation: The hydroxyl group at the C-11 position of the fusidic acid steroid core is susceptible to acid-catalyzed elimination. The protonation of the hydroxyl group creates a good leaving group (water), and subsequent elimination of a proton from C-9 results in the formation of a stable C9-C11 double bond. This process is a key focus during forced degradation studies, which are essential for developing stability-indicating analytical methods.[10][11][12]

Analytical Characterization and Protocols

The accurate detection and quantification of this compound require robust, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[13]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method must be able to resolve the main API (fusidic acid) from all its potential impurities and degradation products, including this compound.[10][11]

Methodology Insights:

-

Stationary Phase: Reversed-phase columns, such as a C18 (octadecylsilyl), are highly effective for separating the relatively non-polar steroid structures of fusidic acid and its derivatives.[10][11]

-

Mobile Phase: A mixture of an organic solvent (like acetonitrile and/or methanol) and an acidic aqueous buffer (e.g., orthophosphoric acid solution) is typically used.[11][14] The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Detection: UV detection at approximately 235 nm is suitable, as this wavelength corresponds to a significant absorbance for the fusidane structure.[10][11][14]

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method synthesized from established practices for analyzing fusidic acid and its impurities.[10][11][14]

-

Chromatographic Conditions:

-

Standard Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.

-

Perform serial dilutions from the stock solution to create calibration standards at various concentrations.

-

-

Sample Preparation (for a Cream Formulation):

-

Accurately weigh a quantity of the cream equivalent to a known amount of fusidic acid into a volumetric flask.

-

Add a suitable organic solvent (e.g., a mixture of methanol and acetonitrile) and sonicate to disperse the cream and dissolve the API and related substances.

-

Dilute to volume with the solvent and mix thoroughly.

-

Centrifuge a portion of the solution to separate excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis and Quantification:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of the impurity in the sample by comparing the peak area response to the calibration curve generated from the reference standards.

-

Spectroscopic Characterization

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, this compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 499.34, corresponding to its molecular weight of 498.7 g/mol . This is a definitive method for confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H-NMR spectrum of this compound would show distinct differences from that of fusidic acid.[15] The most significant change would be the disappearance of the signal corresponding to the proton at C-11 and the appearance of new signals in the olefinic region (typically 5-6 ppm) corresponding to the new double bond protons.

-

Infrared (IR) Spectroscopy: Analysis by FTIR would reveal the absence of the O-H stretching vibration associated with the C-11 hydroxyl group, which is present in the spectrum of the parent fusidic acid.[16]

Biological Activity and Clinical Relevance

Fusidic acid's antibacterial activity is intrinsically linked to its specific three-dimensional structure, which allows it to bind to bacterial elongation factor G.[4][5] The formation of the 9,11-anhydro derivative introduces a planar double bond into the steroid core, significantly altering its conformation.

While specific studies on the biological activity of this compound are limited, it is widely accepted in the pharmaceutical industry that such significant structural modifications to an active molecule are likely to result in a dramatic reduction or complete loss of therapeutic activity. Therefore, its presence in a final drug product is undesirable as it represents a portion of the API that is no longer effective. Its control within strict limits, as defined by pharmacopeial monographs and regulatory guidelines (e.g., ICH Q3A/Q3B), is a critical aspect of quality assurance.

Conclusion

This compound serves as a crucial marker for the stability of fusidic acid in pharmaceutical formulations. As a primary degradation product formed under acidic and thermal stress, its detection and quantification are fundamental to the quality control process. This guide has outlined its core physicochemical properties, formation mechanism, and detailed analytical methodologies essential for its characterization. For scientists and professionals in drug development, a thorough understanding of this impurity is not merely an academic exercise but a regulatory necessity to ensure that fusidic acid-containing medicines are safe, stable, and efficacious throughout their shelf life.

References

-

El-Gendy, A. A., et al. (2020). Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation. MDPI. Available at: [Link]

-

Chawla, G., & Katare, O. P. (2019). Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s). PubMed. Available at: [Link]

-

Jadhav, S. B., et al. (n.d.). Validation of stability indicating hplc method for assay of fusidic acid, betamethasone-17 valerate and chlorocresol content in. SciSpace. Available at: [Link]

-

Wikipedia. (n.d.). Fusidic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Ravisankar, P., et al. (2015). Analytical Method Validation for the Estimation of Fusidic Acid and Hydrocortisone Acetate in Cream Form by RP-HPLC. International Journal of ChemTech Research. Available at: [Link]

-

Watson International. (n.d.). Fusidic Acid Impurity L(EP),9,11-anhydrofusidic acid CAS 74048-41-2. Available at: [Link]

-

ResearchGate. (2023). Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels. Available at: [Link]

-

ResearchGate. (n.d.). Chromatograms obtained in the forced degradation study of fusidic acid. Download Scientific Diagram. Available at: [Link]

-

National Center for Biotechnology Information. (2011). Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections. PMC. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR data of fusidic acid and the isolated metabolites. δ H ppm (J = Hz). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Fusidic Acid. PubChem. Available at: [Link]

-

Brittain, H. G., et al. (1993). Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. PubMed. Available at: [Link]

-

Pharmaffiliates. (n.d.). fusidic acid and its Impurities. Available at: [Link]

-

Curbete, M. M., & Salgado, H. R. N. (2016). A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination. PubMed. Available at: [Link]

-

Al-jedah, Z. H., & Ali, F. K. (2019). Antibacterial Activity of Fusidic Acid and Sodium Fusidate Nanoparticles Incorporated in Pine Oil Nanoemulgel. Dove Medical Press. Available at: [Link]

-

FDA. (n.d.). 9,11-ANHYDROFUSIDIC ACID. GSRS. Available at: [Link]

-

SynZeal. (n.d.). Fusidic Acid Impurities. Available at: [Link]

Sources

- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. dovepress.com [dovepress.com]

- 4. Fusidic acid - Wikipedia [en.wikipedia.org]

- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. watson-int.com [watson-int.com]

- 8. Fusidic Acid Impurities | SynZeal [synzeal.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. crsubscription.com [crsubscription.com]

- 15. researchgate.net [researchgate.net]

- 16. Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

9,11-Anhydro Fusidic Acid as a derivative of fusidic acid

An In-depth Technical Guide to 9,11-Anhydro Fusidic Acid: A Key Derivative of Fusidic Acid

Introduction

Fusidic acid is a bacteriostatic antibiotic belonging to the fusidane class of steroids, first isolated from the fermentation broth of Fusidium coccineum.[1][2] It exhibits a narrow but potent spectrum of activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its unique mechanism of action involves the inhibition of bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome, which has resulted in a low incidence of cross-resistance with other antibiotic classes.[5][6][7]

While fusidic acid itself is a powerful therapeutic agent, its chemical stability can be a critical factor in pharmaceutical development. Under certain conditions, particularly acidic environments, fusidic acid undergoes a dehydration reaction to form its primary degradation product: this compound. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the structure, properties, synthesis, and analytical characterization of this significant derivative. Understanding the profile of this compound is paramount for ensuring the quality, stability, and efficacy of fusidic acid-based therapeutics.

Chemical Identity and Physicochemical Properties

This compound is structurally distinct from its parent compound due to the introduction of a double bond between the 9th and 11th carbon positions, resulting from the elimination of a water molecule. This modification significantly alters the steroid's three-dimensional conformation and its physicochemical properties.

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | [8] |

| Molecular Formula | C₃₁H₄₆O₅ | [9] |

| Molecular Weight | 498.7 g/mol | [9] |

| CAS Number | 74048-41-2 | [8] |

| Synonyms | 9,11-Anhydrofusidic Acid, Fusidic Acid EP Impurity L | [8][10] |

Structural Comparison

The key structural difference is the planar C9-C11 double bond in the anhydro derivative, which replaces the hydroxyl group at the C11 position in fusidic acid. This change impacts the overall geometry of the tetracyclic ring system.

Caption: Transformation of Fusidic Acid to this compound.

Formation and Synthesis: A Degradation Pathway

The formation of this compound is primarily a consequence of fusidic acid's instability under acidic conditions. The hydroxyl group at the C-11 position is susceptible to elimination, leading to the formation of the C9-C11 double bond. This process is a critical consideration in the formulation of fusidic acid, as the pH of the vehicle can directly influence the stability and purity of the active pharmaceutical ingredient (API).[11]

For research and analytical purposes, this degradation pathway can be leveraged for the controlled synthesis of this compound to serve as a reference standard.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol describes a standard laboratory procedure for the dehydration of fusidic acid. The causality behind this choice is to mimic the primary degradation pathway to produce the impurity standard needed for quality control assays.

Objective: To synthesize this compound from fusidic acid via acid-catalyzed dehydration.

Materials:

-

Fusidic Acid (API grade)

-

Hydrochloric Acid (HCl), 0.01 M

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Sodium Bicarbonate (Saturated solution)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: Dissolve 100 mg of fusidic acid in 20 mL of methanol in a round-bottom flask.

-

Acidification: Add 5 mL of 0.01 M HCl to the solution. The acid acts as a catalyst to protonate the 11-hydroxyl group, facilitating its elimination as water.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5 v/v). The product, being less polar, will have a higher Rf value than the starting material.

-

Neutralization & Extraction: Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of DCM.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to isolate pure this compound.

-

Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.

Analytical Characterization

A robust and validated analytical method is essential to quantify this compound, especially in stability studies and quality control of fusidic acid formulations. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[2][12]

Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate fusidic acid from its anhydro derivative and other potential degradation products, making it "stability-indicating."

Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for steroid-like molecules. |

| Mobile Phase | Acetonitrile:Water (72:28, v/v), pH adjusted to 3.5 with acetic acid | The organic/aqueous ratio is optimized for resolution. Acidic pH improves peak shape for the carboxylic acid moieties.[12] |

| Flow Rate | 1.0 mL/min | A standard flow rate ensuring good separation efficiency without excessive pressure.[12] |

| Detection | UV at 210 nm | This wavelength provides adequate sensitivity for both fusidic acid and its anhydro derivative.[12] |

| Injection Volume | 20 µL | Standard volume for analytical HPLC.[12] |

| Temperature | Ambient (e.g., 25 °C) | Provides stable and reproducible retention times. |

Self-Validation System: The method's validity is confirmed through forced degradation studies. Fusidic acid is subjected to acidic, alkaline, oxidative, and photolytic stress.[12] The method is considered stability-indicating if it can resolve the fusidic acid peak from all degradation products formed under these conditions, with the 9,11-anhydro peak being the primary degradant under acidic stress.[12]

Caption: Quality control workflow for impurity profiling.

Biological Activity and Pharmaceutical Significance

While fusidic acid derivatives have been explored for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties, the primary significance of this compound lies in its role as an impurity.[13][14]

-

Antibacterial Activity: The structural alteration in this compound generally leads to a significant reduction or complete loss of the antibacterial activity observed in the parent molecule. The integrity of the fusidane steroid core, including the C11-hydroxyl group, is crucial for effective binding to the bacterial EF-G factor.

-

Pharmaceutical Impurity: The European Pharmacopoeia (EP) lists this compound as "Fusidic Acid Impurity L."[10] Its presence in a fusidic acid drug product is an indicator of degradation. Regulatory bodies require strict control over the levels of this and other impurities to ensure the safety, efficacy, and shelf-life of the medication.

-

Implications for Formulation: The propensity of fusidic acid to convert to its anhydro derivative necessitates careful formulation strategies. This includes the use of non-acidic vehicles, control of pH, and inclusion of stabilizing excipients to minimize degradation during manufacturing and storage.

Conclusion

This compound is more than a mere derivative; it is a critical process impurity and degradation product that directly impacts the quality of fusidic acid therapeutics. A thorough understanding of its formation, chemical properties, and analytical quantification is non-negotiable for any scientist or researcher in the field of antibiotic drug development. The protocols and data presented in this guide offer a foundational framework for its synthesis as a reference standard and its subsequent monitoring using robust, stability-indicating analytical methods. Ultimately, controlling the presence of this compound is a key determinant in delivering a stable, potent, and safe fusidic acid product to patients.

References

-

9,11-ANHYDROFUSIDIC ACID . gsrs. [Link]

-

Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity . MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity . MDPI. [Link]

-

The antimicrobial activity of fusidic acid . PubMed. [Link]

-

Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review . Frontiers in Pharmacology. [Link]

-

Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation . MDPI. [Link]

-

Fusidic acid . Wikipedia. [Link]

-

Fusidic acid | C31H48O6 . PubChem. [Link]

-

Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections . NIH. [Link]

-

The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents . NIH. [Link]

-

A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination . PubMed. [Link]

-

Stability-indicating RP-LC method for quantification of fusidic acid in cream . SciELO. [Link]

-

Fusidic Acid: A Therapeutic Review | Request PDF . ResearchGate. [Link]

-

Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review . Frontiers Media S.A.. [Link]

-

The Solid-State Characterization of Fusidic Acid . PubMed. [Link]

-

This compound | C31H46O5 . PubChem. [Link]

-

The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents . ResearchGate. [Link]

-

Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile . PMC. [Link]

-

Mechanisms of fusidic acid resistance . PMC. [Link]

-

-Chromatograms obtained in the forced degradation study of fusidic... . ResearchGate. [Link]

-

The global prevalence of fusidic acid resistance in clinical isolates of Staphylococcus aureus: a systematic review and meta-analysis . PubMed Central. [Link]

-

Stability-indicating RP-LC method for quantification of fusidic acid in cream . SciELO. [Link]

- A process to make fusidic acid cream.

-

Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) . PubMed. [Link]

-

Population Pharmacokinetics of Fusidic Acid: Rationale for Front-Loaded Dosing Regimens Due to Autoinhibition of Clearance . ResearchGate. [Link]

Sources

- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fusidic acid - Wikipedia [en.wikipedia.org]

- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. EP2403480A1 - A process to make fusidic acid cream - Google Patents [patents.google.com]

- 12. scielo.br [scielo.br]

- 13. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

An In-depth Technical Guide to the Structural Features of 9,11-Anhydro Fusidic Acid

Abstract

9,11-Anhydro Fusidic Acid is a significant derivative of Fusidic Acid, a well-established tetracyclic triterpenoid antibiotic. As a primary degradation product and a key impurity in pharmaceutical preparations, a thorough understanding of its unique structural features is paramount for drug development, quality control, and stability studies. This technical guide provides a comprehensive examination of the this compound structure, contrasting it with its parent compound. We delve into the core tetracyclic framework, the conformational impact of the C9-C11 double bond, and the stereochemical intricacies of the molecule. Furthermore, this guide outlines the principal analytical methodologies employed for its structural elucidation, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for characterization.

Introduction: The Fusidane Antibiotics and the Significance of this compound

Fusidic acid (FA) is a natural product isolated from the fungus Fusidium coccineum and is clinically valued for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Structurally, it belongs to a class of steroids known as fusidanes, which are a subgroup of tetracyclic triterpenes.[1][2] The therapeutic efficacy of fusidic acid is derived from its unique mechanism of action, which involves inhibiting bacterial protein synthesis by targeting the elongation factor G (EF-G).[4][5]

This compound is a close structural analog and a common impurity of fusidic acid, typically formed through a dehydration reaction under acidic conditions. This process involves the elimination of the hydroxyl group at the C11 position and a proton from the C9 position, resulting in the formation of a double bond. While often considered an impurity, the study of such derivatives is crucial for understanding the structure-activity relationships (SAR) within the fusidane family.[2][6] This guide will dissect the molecular architecture of this important derivative.

The Tetracyclic Triterpene Core: A Comparative Structural Analysis

The foundational structure of this compound is the cyclopenta[a]phenanthrene steroid nucleus, characteristic of all fusidanes. However, the introduction of the 9,11-double bond fundamentally alters the molecule's geometry and electronic properties compared to the parent fusidic acid.

Core Skeleton and Functional Groups

The molecule retains the essential functional groups of fusidic acid, with the critical exception of the C11-hydroxyl group. Key features include:

-

A-Ring: A hydroxyl group at the C3 position.

-

D-Ring: An acetoxy group at the C16 position.

-

Side Chain: A C17 side chain containing a carboxylic acid moiety, which is vital for its biological activity.

The defining feature is the endo-cyclic double bond between C9 and C11 . This modification converts the saturated B/C ring junction of fusidic acid into an unsaturated system, inducing a significant flattening of the overall steroid core.[7]

Comparative Physicochemical Properties

The structural change from fusidic acid to its anhydro derivative is directly reflected in their fundamental physicochemical properties. The loss of a water molecule (18.015 g/mol ) results in a corresponding decrease in molecular weight and a change in polarity.

| Property | Fusidic Acid | This compound | Rationale for Difference |

| Molecular Formula | C₃₁H₄₈O₆ | C₃₁H₄₆O₅ | Loss of one H₂O molecule.[7] |

| Molecular Weight | ~516.7 g/mol | ~498.7 g/mol | Corresponds to the mass of one water molecule.[7][8][9] |

| Hydrogen Bond Donors | 3 (at C3-OH, C11-OH, COOH) | 2 (at C3-OH, COOH) | Elimination of the C11-hydroxyl group.[8][10] |

| Key Structural Feature | C11-hydroxyl group | C9-C11 double bond | Result of intramolecular dehydration.[7] |

Elucidating the Structure: A Multi-Technique Approach

The definitive characterization of this compound relies on a synergistic combination of spectroscopic and crystallographic techniques. The choice of methodology is driven by the specific structural questions being addressed, from confirming connectivity to defining three-dimensional stereochemistry.

Caption: A typical workflow for the structural elucidation of a fusidic acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of the molecule in solution. Both ¹H and ¹³C NMR are essential, and 2D techniques like COSY and HSQC are used to assemble the complete structural puzzle.

-

Expertise & Causality: The absence of a proton signal corresponding to the C11-hydroxyl group and the appearance of a new olefinic proton signal are the most telling signs of the 9,11-anhydro structure in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon signal for C11 shifts significantly downfield into the olefinic region (~120-140 ppm), while the C9 signal also shifts to a similar region, confirming the presence of the double bond.[4][11][12] This contrasts sharply with the spectrum of fusidic acid, where C11 would appear as an alcohol-bearing carbon at a much higher field (~60-70 ppm).

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[13]

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals to determine proton ratios and analyze coupling constants (J-values) to infer spatial relationships between neighboring protons.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements.

-

Expertise & Causality: The primary diagnostic evidence from MS is the molecular ion peak. For this compound (C₃₁H₄₆O₅), the expected exact mass is 498.3345 g/mol .[8][14] This value is precisely 18.0106 Da (the mass of H₂O) less than the exact mass of fusidic acid (C₃₁H₄₈O₆, 516.3451 g/mol ). This mass difference is a definitive indicator of a dehydration event. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information based on the observed fragmentation patterns.[5][13]

X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including absolute stereochemistry and solid-state conformation.[15][16]

-

Expertise & Causality: While NMR and MS define connectivity, X-ray crystallography visualizes the molecule's precise spatial arrangement.[17] For the tetracyclic fusidane core, this technique can definitively confirm the trans-syn-trans-anti stereochemistry of the ring junctions and reveal the planarity imposed by the 9,11-double bond, which influences how the molecule packs in a crystal lattice and potentially how it interacts with its biological target.[15][18]

Formation Pathway and Chemical Significance

The conversion of fusidic acid to its 9,11-anhydro derivative is a classic example of an acid-catalyzed dehydration reaction. This process is highly relevant in pharmaceutical contexts, as it can occur during manufacturing, storage, or even in vivo in acidic environments.

Caption: The dehydration pathway from Fusidic Acid to its 9,11-anhydro derivative.

Understanding this pathway is critical for:

-

Stability-Indicating Assays: Analytical methods (like HPLC) must be able to separate this compound from the active pharmaceutical ingredient (API) to ensure product quality and shelf-life.[19]

-

Process Chemistry: Controlling pH and temperature during synthesis and formulation is essential to minimize the formation of this impurity.

-

Pharmacology: The presence of this and other derivatives may impact the overall biological activity or toxicity profile of a drug product. While generally less active than the parent compound, its properties must be characterized.[4]

Conclusion

The structure of this compound is defined by its tetracyclic triterpene core and, most critically, by the endocyclic double bond at the C9-C11 position. This feature, a result of dehydration from the parent fusidic acid, imparts distinct physicochemical and conformational properties. Its elucidation is a prime example of modern analytical chemistry, requiring a coordinated application of NMR, mass spectrometry, and crystallography. For professionals in drug development, a deep understanding of this derivative is not merely academic but a practical necessity for ensuring the safety, efficacy, and stability of fusidic acid-based therapeutics.

References

-

Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity. (2025). MDPI. [Link]

-

Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile. (n.d.). PMC. [Link]

-

Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation. (n.d.). MDPI. [Link]

-

The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents. (n.d.). NIH. [Link]

-

Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review. (2021). PubMed. [Link]

-

This compound | C31H46O5 | CID 127256182. (n.d.). PubChem, NIH. [Link]

-

Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity. (n.d.). MDPI. [Link]

-

Steroids derived from fusidic acid. Part 3. Formation of a 9β-steroid from a Δ9,111-steroid precursor. X-Ray crystal structure of 3α-acetoxy-4α,8α,14β-trimethyl-18-nor-5α,9β,13β-androstan-17-one. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

1 H-NMR data of fusidic acid and the isolated metabolites. δ H ppm (J = Hz). (n.d.). ResearchGate. [Link]

-

Comparison of X-ray diffraction data (green color) and the result of molecular docking of fusidic acid (yellow color). (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity. (n.d.). MDPI. [Link]

-

Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity. (2025). PMC, NIH. [Link]

-

Three new fusidic acid derivatives and their antibacterial activity. (n.d.). PMC, NIH. [Link]

-

Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. (n.d.). Frontiers in Pharmacology. [Link]

-

Spectrophotometric determination of fusidic acid and sodium fusidate in dosage forms. (n.d.). ResearchGate. [Link]

-

fusidic acid. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. [Link]

-

This compound. (n.d.). ChemBK. [Link]

Sources

- 1. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities and Structure-Activity Relationships of Fusidic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]

- 7. This compound (74048-41-2) for sale [vulcanchem.com]

- 8. This compound | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. fusidic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound | LGC Standards [lgcstandards.com]

- 15. Steroids derived from fusidic acid. Part 3. Formation of a 9β-steroid from a Δ9,111-steroid precursor. X-Ray crystal structure of 3α-acetoxy-4α,8α,14β-trimethyl-18-nor-5α,9β,13β-androstan-17-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of 9,11-Anhydro Fusidic Acid

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed guide for determining the Minimum Inhibitory Concentration (MIC) of 9,11-Anhydro Fusidic Acid, a key derivative and potential impurity of the antibiotic Fusidic Acid.[1][2] The protocol herein is grounded in the internationally recognized broth microdilution method, conforming to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. It offers a self-validating system through rigorous quality control measures, ensuring the generation of accurate and reproducible data.

Introduction and Scientific Rationale

Understanding this compound

This compound is a derivative of Fusidic Acid, a steroid antibiotic primarily effective against Gram-positive bacteria.[5][6] The parent compound, Fusidic Acid, functions by inhibiting bacterial protein synthesis. It specifically targets and prevents the turnover of elongation factor G (EF-G) from the ribosome, thereby halting the protein production necessary for bacterial growth and replication.[5][6][7][8]

The key structural difference in this compound is a dehydration between the 9th and 11th positions of the steroid nucleus.[9] This alteration in the molecule's three-dimensional structure may influence its biological activity. As a known impurity and derivative, characterizing the antimicrobial potency of this compound is crucial for understanding the overall efficacy and safety profile of Fusidic Acid formulations.

The Principle of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] It is a fundamental quantitative measure of an antimicrobial's potency.[11] Establishing the MIC is a critical step in the research and development of new antibiotics and for monitoring the susceptibility of clinically relevant bacteria.[10] The broth microdilution method is a standardized and widely used technique for MIC determination due to its efficiency, scalability, and conservation of reagents.[12][13][14]

Experimental Design and Workflow

The overall workflow is designed to ensure accuracy and reproducibility. It begins with the precise preparation of the test compound and a standardized bacterial inoculum, followed by serial dilution in a 96-well microtiter plate, incubation, and finally, the determination of the MIC value. A parallel assay with a known reference antibiotic against a quality control strain validates the entire process.

Caption: High-level workflow for MIC determination.

Materials and Reagents

Test Compound and Chemicals

-

This compound: Purity ≥98%.

-

Reference Antibiotic: Fusidic Acid (for quality control).

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell culture grade. The sodium salt of fusidic acid is soluble in DMSO.[15]

Bacterial Strains and Media

-

Test Organism: A relevant Gram-positive bacterium, e.g., a clinical isolate of Staphylococcus aureus.

-

Quality Control (QC) Strain: Staphylococcus aureus ATCC® 29213™. This is a standard QC strain recommended by both CLSI and EUCAST for susceptibility testing.[16][17]

-

Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). This is the standard medium for susceptibility testing of most non-fastidious aerobic bacteria.

-

Solid Medium: Tryptic Soy Agar (TSA) or Blood Agar for subculturing and purity checks.

-

Saline: Sterile 0.85% NaCl solution.

Equipment and Consumables

-

Sterile, flat-bottom 96-well microtiter plates.

-

Adhesive, breathable plate sealers.

-

Calibrated single and multichannel micropipettes and sterile tips.

-

Sterile reagent reservoirs.

-

Incubator, calibrated to 35°C ± 1°C.

-

Densitometer or spectrophotometer for McFarland standard verification.

-

Vortex mixer.

-

Biosafety cabinet (Class II).

Detailed Experimental Protocol

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility testing for aerobic bacteria.

Step 1: Preparation of Stock Solutions

Causality Note: A high-concentration stock solution in a solvent like DMSO is necessary because compounds like this compound are often poorly soluble in aqueous media.[18] Preparing a concentrated stock allows for subsequent dilution in the aqueous broth without precipitation.

-

Compound Preparation: Aseptically weigh a precise amount of this compound powder (e.g., 5.12 mg).

-

Solubilization: Dissolve the powder in a calculated volume of sterile DMSO to achieve a high concentration stock (e.g., 5120 µg/mL). Ensure complete dissolution by vortexing.

-

Working Stock: Create a working stock solution by diluting the high-concentration stock in CAMHB. For example, to test up to a concentration of 128 µg/mL, prepare a 256 µg/mL working stock (this is 2x the highest concentration to be tested).

-

QC Antibiotic: Prepare a stock solution of the reference antibiotic (Fusidic Acid) in the same manner.

Step 2: Preparation of Bacterial Inoculum

Causality Note: The final bacterial concentration in the wells must be standardized to approximately 5 x 10^5 CFU/mL.[14] A higher inoculum can lead to falsely elevated MIC values, while a lower inoculum can result in falsely low MICs. The 0.5 McFarland standard is a critical reference point for achieving this concentration.[10][19]

-

Subculture: From a stock culture, streak the QC strain (S. aureus ATCC® 29213™) onto a TSA plate and incubate for 18-24 hours at 35°C.

-

Colony Selection: Select 4-5 well-isolated colonies of the same morphology.

-

Suspension: Transfer the selected colonies into a tube containing 3-5 mL of sterile saline. Vortex thoroughly to create a smooth suspension.

-

Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a densitometer (absorbance at 625 nm should be 0.08 to 0.13).[10] This suspension contains approximately 1 x 10⁸ CFU/mL.

-

Final Dilution: Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in CAMHB. A typical dilution is 1:100 (e.g., 0.1 mL of suspension into 9.9 mL of CAMHB) to yield a concentration of approximately 1 x 10⁶ CFU/mL. This is the final inoculum for the assay.

Step 3: Assay Plate Setup (Broth Microdilution)

Causality Note: A two-fold serial dilution creates a logarithmic concentration gradient, which is standard for determining the MIC. This allows for the precise identification of the inhibitory concentration breakpoint.

-

Plate Layout: Designate rows on a 96-well plate for the test compound and the QC antibiotic. Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).

-

Add Broth: Dispense 50 µL of CAMHB into wells 2 through 12 of the designated rows.

-

Add Compound: Add 100 µL of the 2x working stock solution (e.g., 256 µg/mL) to well 1 of the corresponding row.

-

Serial Dilution:

-

Using a multichannel pipette, transfer 50 µL from well 1 to well 2.

-

Mix the contents of well 2 by pipetting up and down several times.

-

Continue this 2-fold serial dilution process from well 2 to well 10.

-

After mixing in well 10, discard the final 50 µL.

-

This leaves wells 1-10 containing 50 µL of compound at decreasing concentrations, and well 11 (growth control) and well 12 (sterility control) with 50 µL of CAMHB only.

-

Caption: Serial dilution process in a 96-well plate.

-

Inoculation: Using a multichannel pipette, add 50 µL of the final bacterial inoculum (from step 4.2.5) to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

-

Final Concentrations: The final volume in wells 1-11 is now 100 µL. The drug concentrations are halved, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

Step 4: Incubation and MIC Reading

-

Incubation: Cover the plate with a breathable sealer and incubate at 35°C ± 1°C for 18-24 hours in ambient air.[10]

-

Reading the MIC: After incubation, place the plate on a dark, non-reflective surface. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

-

Control Validation: Before reading the MICs, check the controls:

-

Sterility Control (Well 12): Must be clear (no growth).

-

Growth Control (Well 11): Must show distinct turbidity.

-

If controls are not valid, the experiment must be repeated.

-

Quality Control and Data Interpretation

A self-validating system is essential for trustworthy results. The QC strain, S. aureus ATCC® 29213™, must be tested in parallel against a reference antibiotic with an established MIC range.

| Quality Control Parameter | Expected Outcome |

| Organism | Staphylococcus aureus ATCC® 29213™ |

| Reference Antibiotic | Fusidic Acid |

| Expected MIC Range (µg/mL) | 0.06 - 0.5 (Note: This is an example range. Always refer to the latest CLSI M100 or EUCAST QC tables for the current accepted range).[3][16] |

| Sterility Control | No growth |

| Growth Control | Adequate growth |

If the MIC value for the reference antibiotic falls outside the acceptable range, it indicates a potential issue with the media, inoculum, incubation, or operator technique, and the results for the test compound are considered invalid.

Data Presentation

Results should be recorded systematically.

| Compound | Organism | Concentration Range Tested (µg/mL) | Observed MIC (µg/mL) | QC Check (Fusidic Acid vs. ATCC 29213) | QC Result |

| This compound | S. aureus (Strain ID) | 0.125 - 128 | [Record Value] | [Record Value] | Pass / Fail |

| This compound | S. aureus ATCC 29213 | 0.125 - 128 | [Record Value] | [Record Value] | Pass / Fail |

References

-

This compound - ChemBK . ChemBK. Available at: [Link]

-

Fusidic acid - Wikipedia . Wikipedia. Available at: [Link]

-

Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall . Pediatric Oncall. Available at: [Link]

-

Fusidic Acid - Microbiology Class . Microbiology Class. Available at: [Link]

-

Combining fusidic acid with metal ions as a potential reformulation for the treatment of bacterial keratitis - -ORCA - Cardiff University . Cardiff University. Available at: [Link]

-

Fusidic acid: the steroid antibiotic - YouTube . YouTube. Available at: [Link]

-

What is Fusidic acid used for? - Patsnap Synapse . Patsnap Synapse. Available at: [Link]

-

European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST . EUCAST. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io . Protocols.io. Available at: [Link]

-

This compound | C31H46O5 | CID 127256182 - PubChem - NIH . PubChem. Available at: [Link]

-

9,11-ANHYDROFUSIDIC ACID - gsrs . FDA Global Substance Registration System. Available at: [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI . Clinical and Laboratory Standards Institute. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab . Hancock Lab. Available at: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx . IDEXX. Available at: [Link]

-

Broth Dilution Method for MIC Determination - Microbe Online . Microbe Online. Available at: [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed . PubMed. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations . Microbe Investigations AG. Available at: [Link]

-

EUCAST: EUCAST - Home . European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-

CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1 . CHAIN Network. Available at: [Link]

Sources

- 1. This compound | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 4. EUCAST: EUCAST - Home [eucast.org]

- 5. Fusidic acid - Wikipedia [en.wikipedia.org]

- 6. microbiologyclass.net [microbiologyclass.net]

- 7. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. What is Fusidic acid used for? [synapse.patsnap.com]

- 9. This compound (74048-41-2) for sale [vulcanchem.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. idexx.dk [idexx.dk]

- 12. microbeonline.com [microbeonline.com]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. szu.gov.cz [szu.gov.cz]

- 17. atcc.org [atcc.org]

- 18. chembk.com [chembk.com]

- 19. chainnetwork.org [chainnetwork.org]

Investigating drug resistance mechanisms using 9,11-Anhydro Fusidic Acid

Application Note & Protocol

Topic: Investigating Fusidic Acid Resistance Mechanisms Using 9,11-Anhydro Fusidic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of antimicrobial resistance (AMR) necessitates a deeper understanding of the molecular mechanisms by which bacteria evade antibiotic action. Fusidic acid (FA) is a critical steroid antibiotic used against Gram-positive pathogens, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA)[1][2]. Its efficacy is threatened by resistance, primarily arising from mutations in the drug target, elongation factor G (EF-G), or through target protection by proteins like FusB and FusC[1]. This guide details the application of this compound, a key structural analog, as a chemical probe to dissect and validate these resistance mechanisms. Structure-activity relationship studies indicate that modifications at the C-11 position of the fusidane scaffold are poorly tolerated, suggesting this compound is biologically inactive[1][3]. By serving as a specific negative control, this compound allows researchers to confirm that observed resistance phenotypes are a direct consequence of disrupted drug-target interactions, thereby providing a robust framework for mechanistic investigation.

Introduction: The Challenge of Fusidic Acid Resistance

Fusidic acid has been a valuable therapeutic agent for decades, prized for its unique mechanism of action and activity against challenging staphylococcal infections[4]. It functions by inhibiting bacterial protein synthesis. After the translocation step of elongation, FA binds to and stabilizes the ribosome-EF-G-GDP complex, preventing the release of EF-G and thereby stalling protein production[1][2]. This mechanism is distinct from most other antibiotic classes, resulting in little cross-resistance[3].

However, the clinical utility of FA is increasingly compromised by AMR, which poses a significant global health threat[5]. In S. aureus, resistance to FA predominantly occurs via two major pathways:

-

Target Site Modification: Point mutations in the fusA gene, which encodes EF-G, can alter the FA binding site, reducing the drug's affinity and rendering it ineffective.[1][2] These mutations often confer high-level resistance but can sometimes carry a biological fitness cost to the bacterium.[1]

-

Target Protection: The acquisition of plasmid-mediated genes, such as fusB, fusC, and fusD, provides an alternative resistance strategy.[6] The proteins encoded by these genes do not modify the drug or the target; instead, they are thought to interact with the stalled FA-EF-G-ribosome complex and actively promote the release of EF-G, thus rescuing protein synthesis.[1]

Differentiating these mechanisms is crucial for surveillance, diagnostics, and the development of next-generation inhibitors.

Principle of Application: this compound as a Chemical Probe

This compound is a dehydration product of Fusidic Acid, characterized by the loss of the 11α-hydroxyl group and the formation of a C9-C11 double bond. This modification significantly alters the conformation of the steroid B/C ring system.

| Fusidic Acid | This compound |

|---|---|

|

|

| Structure of Fusidic Acid | Structure of this compound |

Structure-activity relationship studies have shown that the 11α-hydroxyl group is critical for the antibacterial activity of fusidic acid[3][7]. Its removal is predicted to abolish the ability of the molecule to bind effectively to EF-G. This property makes this compound an ideal negative control for a suite of biochemical and microbiological assays. Its use allows researchers to:

-

Confirm Specificity: Demonstrate that the biological activity of Fusidic Acid is due to a specific interaction with its target, not a general effect of the fusidane scaffold.

-

Validate Resistance Mechanisms: Provide definitive evidence that resistance-conferring fusA mutations function by preventing drug binding.

-

Dissect Target Protection: Clarify the action of FusB-type proteins, which require the formation of the initial FA-EF-G-ribosome complex—a complex that does not form with the inactive 9,11-Anhydro analog.

Experimental Workflows and Protocols

The following protocols provide a comprehensive workflow for investigating FA resistance. This compound should be used in parallel with Fusidic Acid in all relevant assays.

Conclusion

References

- Turnbull, W., et al. (2025). Mechanisms of fusidic acid resistance. [Source details not fully available, but content is widely supported by other references].

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia (n.d.). Fusidic acid. Retrieved from [Link]

-

Chen, H. J., et al. (2010). Fusidic Acid Resistance Determinants in Staphylococcus aureus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 54(11), 4985–4991. Retrieved from [Link]

-

Basu, A., et al. (2012). Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections. Cold Spring Harbor Perspectives in Medicine, 2(9), a011634. Retrieved from [Link]

-

Al-Tannak, N. F., et al. (2019). Antibacterial Activity of Fusidic Acid and Sodium Fusidate Nanoparticles Incorporated in Pine Oil Nanoemulgel. Journal of AOAC International, 103(2), 438-446. Retrieved from [Link]

-

Li, X., et al. (2021). Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. Frontiers in Pharmacology, 12, 746377. Retrieved from [Link]

-

Högberg, J., et al. (2018). Genomic analysis reveals different mechanisms of fusidic acid resistance in Staphylococcus aureus from Danish atopic dermatitis patients. Journal of Antimicrobial Chemotherapy, 73(2), 349–356. Retrieved from [Link]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

-

Wu, J., et al. (2018). The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents. Infection and Drug Resistance, 11, 1945–1956. Retrieved from [Link]

- [Reference not directly cited in the final text]

-

PubChem (n.d.). Fusidic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- [Reference not directly cited in the final text]

-

O'Neill, A. J., et al. (2007). Genetic Basis of Resistance to Fusidic Acid in Staphylococci. Antimicrobial Agents and Chemotherapy, 51(5), 1737–1740. Retrieved from [Link]

-

World Organisation for Animal Health (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Retrieved from [Link]

- [Reference not directly cited in the final text]

-

Dadgostar, P. (2019). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 7(6). Retrieved from [Link]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

-

Feng, M., et al. (2021). Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity. Molecules, 26(11), 3379. Retrieved from [Link]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

- [Reference not directly cited in the final text]

-

World Health Organization (2023). Antimicrobial resistance. WHO. Retrieved from [Link]

Sources

- 1. Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity [mdpi.com]

- 2. Fusidic acid - Wikipedia [en.wikipedia.org]

- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fusidic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 9,11-Anhydro Fusidic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 9,11-Anhydro Fusidic Acid, a key derivative and known impurity of Fusidic Acid. As a Senior Application Scientist, my goal is to equip you with the practical knowledge and underlying scientific principles to overcome common challenges encountered during this synthetic transformation. This guide is structured to provide not just procedural steps, but a deeper understanding of the reaction's nuances, enabling you to diagnose and resolve issues effectively in your own laboratory setting.

I. Introduction to the Synthesis and Its Challenges

The synthesis of this compound from Fusidic Acid is fundamentally a dehydration reaction, targeting the tertiary alcohol at the C-11 position. While seemingly straightforward, this process is fraught with potential complications arising from the inherent reactivity of the fusidic acid scaffold. The presence of multiple functional groups, including a carboxylic acid, an acetate ester, and several stereocenters, necessitates a carefully controlled reaction environment to achieve the desired product with acceptable purity and yield.

The primary challenges in this synthesis include:

-

Incomplete Conversion: Failure to drive the dehydration reaction to completion, resulting in a mixture of starting material and product that can be difficult to separate.

-

Side Product Formation: The acidic conditions required for dehydration can promote undesired side reactions, such as rearrangement of the steroid core, hydrolysis of the acetate group, or the formation of other degradation products.

-

Purification Difficulties: The structural similarity between this compound and the starting material, as well as potential byproducts, can make purification by standard chromatographic techniques challenging.

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing you with the expertise to navigate the complexities of this synthesis.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you identify and resolve specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Conversion of Fusidic Acid to this compound

Symptoms:

-

TLC or HPLC analysis of the crude reaction mixture shows predominantly the starting material (Fusidic Acid) spot/peak.

-

The isolated product yield is significantly lower than expected.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Insufficiently Acidic Conditions | The dehydration of the tertiary alcohol at C-11 requires an acid catalyst to protonate the hydroxyl group, making it a good leaving group (water). If the acid concentration is too low or the acid is too weak, the reaction will not proceed efficiently. | Increase the concentration of the acid catalyst (e.g., methanolic HCl, sulfuric acid in an inert solvent). Ensure the acid is fresh and not degraded. |

| Low Reaction Temperature | Dehydration reactions are often endothermic and require thermal energy to overcome the activation barrier. Insufficient heat will result in a sluggish or stalled reaction. | Increase the reaction temperature. For acid-catalyzed dehydrations, temperatures in the range of 50-80°C are often employed. Monitor the reaction closely by TLC or HPLC to avoid excessive degradation at higher temperatures. |

| Short Reaction Time | The reaction may simply not have been allowed to proceed for a sufficient duration to reach completion. | Extend the reaction time and monitor its progress at regular intervals. |

| Presence of Water | The dehydration reaction is an equilibrium process. The presence of water in the reaction mixture will shift the equilibrium back towards the starting material, inhibiting the formation of the anhydro product. | Use anhydrous solvents and reagents. Consider adding a dehydrating agent (e.g., molecular sieves) to the reaction mixture to sequester any water that may be present or formed. |

Problem 2: Formation of Multiple Unidentified Side Products

Symptoms:

-

TLC plate shows multiple new spots in addition to the starting material and the desired product.

-

HPLC chromatogram reveals several unexpected peaks, complicating purification and reducing the yield of the target compound.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Excessively Harsh Acidic Conditions | While acid is necessary, overly strong acidic conditions or prolonged reaction times at high temperatures can lead to a variety of side reactions. Fusidic acid is known to be unstable in strongly acidic and alkaline environments[1]. | Optimize the acid concentration and reaction temperature. A milder acid or a lower concentration of a strong acid may be sufficient to promote dehydration without causing excessive degradation. Consider using a Lewis acid catalyst as an alternative. |

| Rearrangement of the Steroid Skeleton | Carbocation intermediates, formed during the E1 dehydration mechanism, can be prone to rearrangement to form more stable carbocations, leading to isomeric byproducts. | Employ reaction conditions that favor an E2 mechanism, which proceeds without the formation of a discrete carbocation intermediate. This can sometimes be achieved by using a bulky, non-nucleophilic base in the presence of a reagent that converts the hydroxyl into a better leaving group (e.g., tosyl chloride followed by elimination). |

| Hydrolysis of the Acetate Group | The acetate group at C-16 can be susceptible to hydrolysis under acidic conditions, particularly in the presence of water, to yield the corresponding alcohol. | Ensure anhydrous reaction conditions. If hydrolysis is a persistent issue, consider protecting the C-3 and C-16 hydroxyl groups before attempting the dehydration, although this adds extra steps to the synthesis. |

| Lactone Formation | Intramolecular cyclization between the carboxylic acid at the side chain and a hydroxyl group on the steroid core is a potential side reaction. While not definitively reported for the 9,11-anhydro synthesis, it is a known reaction for fusidic acid derivatives[2]. | Protect the carboxylic acid group as an ester (e.g., methyl ester) prior to the dehydration step. The ester can then be hydrolyzed in a subsequent step to yield the desired product. |

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and how should I prepare it?

A1: The recommended starting material is Fusidic Acid of high purity. It is commercially available from various suppliers. Before use, it is advisable to dry the Fusidic Acid under vacuum to remove any residual moisture, which can interfere with the dehydration reaction.

Q2: Which acid catalyst is best for this dehydration?

A2: Both protic acids like methanolic HCl or a solution of sulfuric acid in an inert solvent (e.g., dioxane) and Lewis acids can be effective. The choice of acid and solvent system should be optimized for your specific laboratory conditions. A good starting point is to use a solution of HCl in methanol.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase for separating Fusidic Acid from the less polar this compound is a mixture of n-hexane, ethyl acetate, and glacial acetic acid (e.g., in a 6:3:1 ratio)[2]. The spots can be visualized under UV light at 254 nm. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the typical purification methods for this compound?

A4: Column chromatography on silica gel is the most common method for purifying this compound from the reaction mixture. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from the starting material and other byproducts.

Q5: How do I confirm the identity and purity of the final product?

A5: The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts corresponding to the formation of the double bond between C-9 and C-11 and the disappearance of the C-11 hydroxyl proton.

-

Mass Spectrometry (MS): The mass spectrum should show the expected molecular ion peak for C31H46O5 (m/z ≈ 498.7 g/mol )[3].

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the O-H stretching band of the tertiary alcohol.

IV. Experimental Protocols and Visualization

Illustrative Protocol for the Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Step 1: Reaction Setup

-

Dissolve Fusidic Acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a solution of concentrated hydrochloric acid (e.g., 0.5 N in methanol) to the flask.

-

Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by TLC.

Step 2: Work-up and Extraction

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product and combine them.

-

Evaporate the solvent to obtain this compound as a solid.

Step 4: Characterization

-

Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Troubleshooting Steps

Caption: Troubleshooting logic for synthesis challenges.

V. Conclusion

The synthesis of this compound, while presenting several challenges, can be successfully achieved with a systematic and informed approach. By understanding the underlying chemical principles and anticipating potential pitfalls, researchers can effectively troubleshoot their experiments to obtain the desired product in good yield and purity. This guide serves as a starting point for navigating these challenges, and further optimization may be necessary to adapt the procedures to specific laboratory settings.

VI. References

-

British Pharmacopoeia Commission. British Pharmacopoeia 2021. London: TSO (The Stationery Office); 2020.

-

Curbete, M. M., & Salgado, H. R. N. (2016). A Critical Review of the Properties of Fusidic Acid and Analytical Methods for Its Determination. Critical Reviews in Analytical Chemistry, 46(4), 352–360.

-

Krzek, J., Hubicka, U., Szczepan, J., Kwiecień, A., & Rzeszutko, W. (2006). Simultaneous Determination of Fusidic Acid, m- and p-Hydroxybenzoates and Butylhydroxyanisole by TLC with Densitometric Detection in UV. Journal of Liquid Chromatography & Related Technologies, 29(14), 2129–2139.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sattar, M. A., Kumar, A., & Singh, S. (2015). Stability-indicating HPLC method for the determination of fusidic acid in bulk drug and pharmaceutical formulations. Journal of Pharmaceutical Analysis, 5(4), 253–259.

-